

Kalata B1: A Comprehensive Technical Guide to a Plant-Derived Defense Peptide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Kalata B11*

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Abstract

Kalata B1, the prototypical member of the cyclotide family, is a macrocyclic peptide originally isolated from the African plant *Oldenlandia affinis*. Its unique cyclic cystine knot (CCK) motif confers exceptional stability against thermal, chemical, and enzymatic degradation, making it a compelling scaffold for drug design and a potent defense molecule in its own right. This technical guide provides an in-depth overview of Kalata B1, encompassing its discovery, structural characteristics, multifaceted biological activities, and mechanism of action. We present collated quantitative data on its bioactivities, detailed experimental protocols for its characterization, and visual representations of its known signaling pathways and experimental workflows to serve as a comprehensive resource for the scientific community.

Introduction

The discovery of Kalata B1 was prompted by the observation of the uterotonic effects of a tea made from *Oldenlandia affinis*, used in traditional African medicine to accelerate childbirth.[1] The remarkable ability of the active component to withstand boiling led to the characterization of a novel class of peptides: the cyclotides.[2] Kalata B1 is a 29-amino acid peptide, distinguished by a head-to-tail cyclized backbone and three interlocking disulfide bonds that form a cystine knot.[1][3] This structure is responsible for its extraordinary stability and diverse biological activities, which include insecticidal, antimicrobial, anti-HIV, and immunomodulatory

effects.[1][4][5] The primary mechanism of action for many of these activities involves the interaction with and disruption of cellular membranes.[3]

Structure and Physicochemical Properties

Kalata B1 belongs to the Möbius subfamily of cyclotides, characterized by a cis-proline residue in loop 5 that induces a 180° twist in the peptide backbone.[6] Its compact, rigid structure, underpinned by the CCK motif, is crucial for its biological functions and stability.[7]

Table 1: Physicochemical Properties of Kalata B1

Property	Value	Reference
Amino Acid Sequence	CGETCVGGTCNTPGCTCSW PVCTRNGLPV	[1]
Molecular Weight	2890.4 Da	[8]
Number of Residues	29	[8]
Disulfide Bridges	Cys(I)-Cys(IV), Cys(II)-Cys(V), Cys(III)-Cys(VI)	[3]
Subfamily	Möbius	[6]

Biological Activities and Quantitative Data

Kalata B1 exhibits a broad spectrum of biological activities, primarily attributed to its ability to interact with and disrupt cell membranes. Below is a summary of its key activities with corresponding quantitative data.

Cytotoxic and Chemosensitizing Activity

Kalata B1 has demonstrated dose-dependent cytotoxicity against various cancer cell lines. Furthermore, it has been shown to chemosensitize glioblastoma cells to the chemotherapeutic agent temozolomide (TMZ).[6][9]

Table 2: Cytotoxicity of Kalata B1 against Various Cell Lines

Cell Line	Activity	IC50 (μM)	Reference
U-87 MG (Glioblastoma)	Cytotoxicity	3.21	[2]
T98 (Glioblastoma)	Cytotoxicity	2.4 - 21.1	[6][9]
U-251 (Glioblastoma)	Cytotoxicity	10.88	[2]
CEM-SS (Human T-cell lymphoblastoid)	Cytotoxicity	6.3	[5]

Anti-HIV Activity

Kalata B1 inhibits the cytopathic effects of HIV-1 infection in human lymphoblastoid cells. This activity is dependent on its cyclic backbone.[5][10] The mechanism is believed to involve the disruption of the viral membrane, which is rich in phosphatidylethanolamine (PE) phospholipids.[11]

Table 3: Anti-HIV Activity of Kalata B1

Virus Strain	Cell Line	Activity	EC50 (μM)	Reference
HIV-1RF	CEM-SS	Antiviral	0.9	[5]

Hemolytic Activity

Kalata B1 exhibits hemolytic activity, a property linked to its membrane-disrupting capabilities. This activity is dependent on interactions with PE-containing phospholipids in the red blood cell membrane.[11][12]

Table 4: Hemolytic Activity of Kalata B1

Cell Type	Activity	HC50 (μM)	Reference
Human Red Blood Cells	Hemolysis	~50	

Antimicrobial Activity

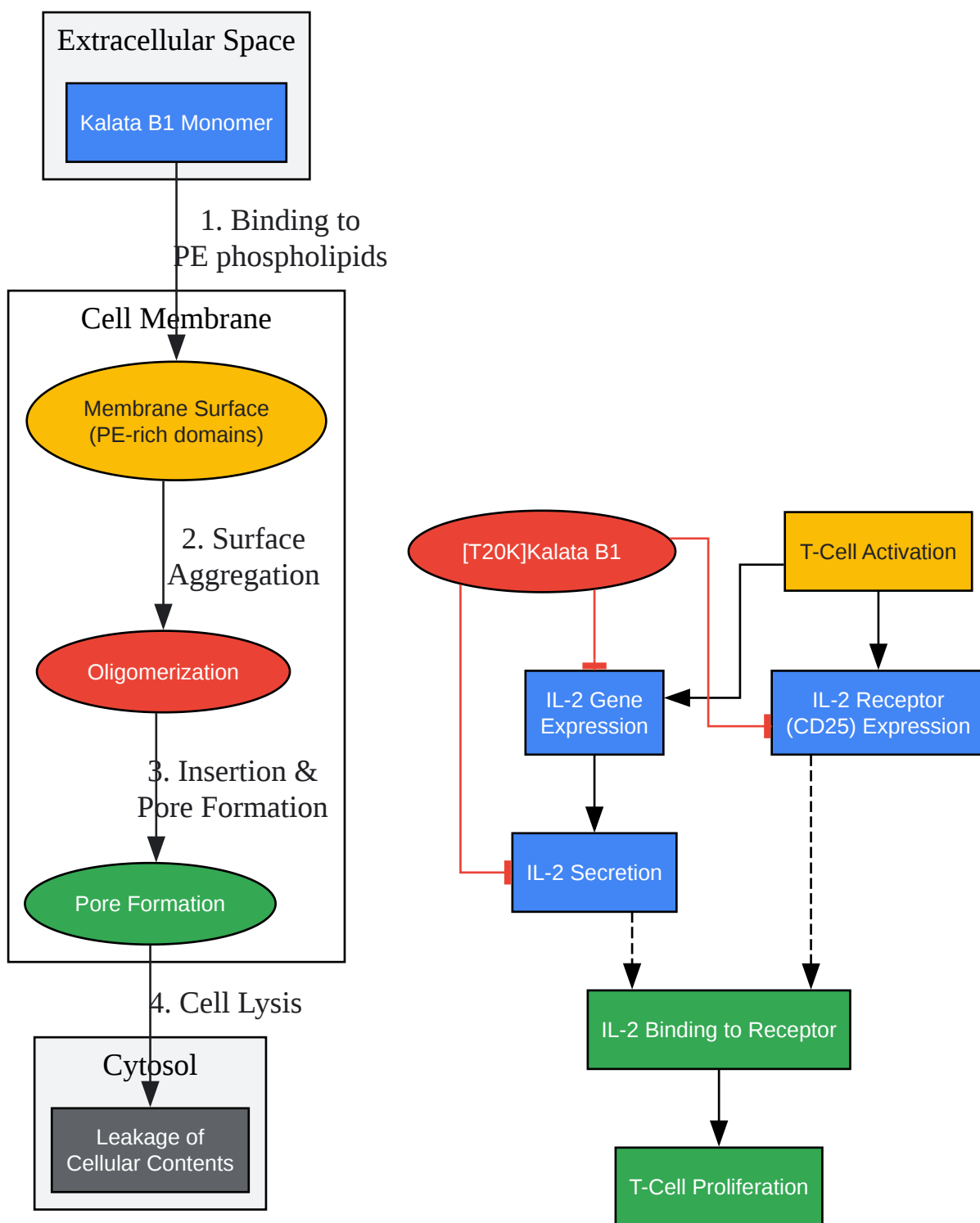
The antimicrobial activity of Kalata B1 has been a subject of some debate, with conflicting reports on its efficacy against Gram-positive and Gram-negative bacteria. This is likely due to differences in experimental conditions.^[12] One study reported potent activity against *Staphylococcus aureus*.

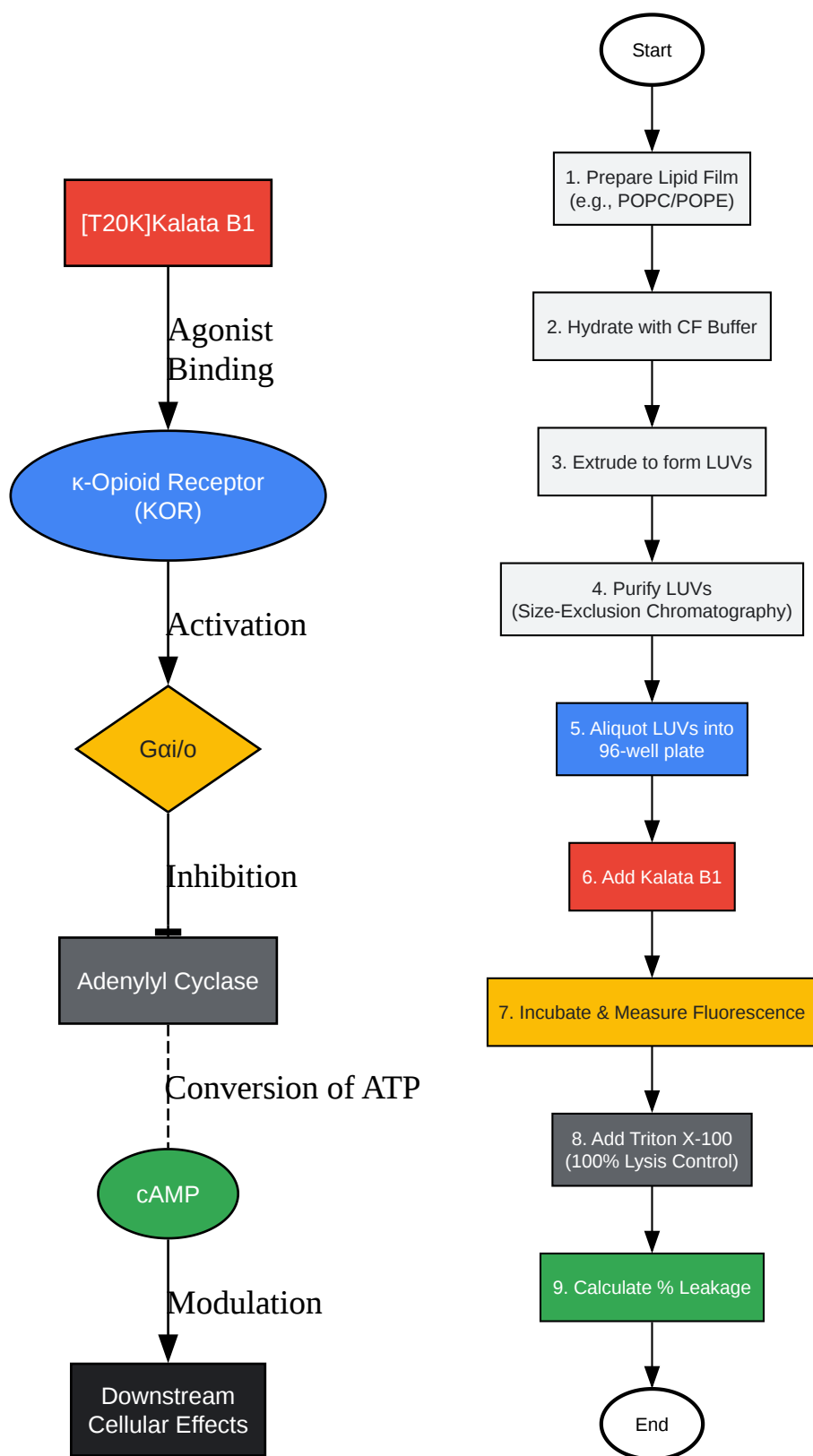
Table 5: Antimicrobial Activity of Kalata B1

Microorganism	Activity	MIC (μM)	Reference
<i>Staphylococcus aureus</i>	Antibacterial	0.26	
<i>Escherichia coli</i>	Inactive/Conflicting	-	^[12]

Mechanism of Action: Membrane Interaction and Pore Formation

The primary mechanism underlying Kalata B1's bioactivities is its ability to bind to and disrupt cellular membranes. This process is initiated by the interaction of specific residues on the peptide's surface with phospholipids, particularly phosphatidylethanolamine (PE), in the target membrane. Following initial binding, Kalata B1 monomers are thought to oligomerize on the membrane surface, leading to the formation of transmembrane pores and subsequent leakage of cellular contents.^[3]





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References

- 1. Comparison of a Short Linear Antimicrobial Peptide with Its Disulfide-Cyclized and Cyclotide-Grafted Variants against Clinically Relevant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Activities of Natural and Engineered Cyclotides, a Novel Molecular Scaffold for Peptide-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biological Activity of the Prototypic Cyclotide Kalata B1 Is Modulated by the Formation of Multimeric Pores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 7. Decoding the Membrane Activity of the Cyclotide Kalata B1: THE IMPORTANCE OF PHOSPHATIDYLETHANOLAMINE PHOSPHOLIPIDS AND LIPID ORGANIZATION ON HEMOLYTIC AND ANTI-HIV ACTIVITIES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In silico-designed antimicrobial peptide targeting MRSA and E. coli with antibacterial and antibiofilm actions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Kalata B1: A Comprehensive Technical Guide to a Plant-Derived Defense Peptide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1576297#kalata-b1-as-a-plant-derived-defense-peptide]

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